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Compound of Interest

Compound Name: Ethyl 2-(4-iodoanilino)acetate

Cat. No.: B087288 Get Quote

An In-depth Technical Guide on Ethyl 2-(4-
iodoanilino)acetate
For Researchers, Scientists, and Drug Development Professionals

Abstract
Ethyl 2-(4-iodoanilino)acetate, systematically known as N-(4-Iodophenyl)glycine ethyl ester,

is an organic compound with potential applications in pharmaceutical research and

development. This technical guide provides a comprehensive overview of its known physical

and chemical properties, a general synthesis protocol, and an exploration of the potential

biological activities of related compounds. Due to the limited publicly available data for this

specific molecule, this guide also draws upon information from analogous structures to provide

a predictive assessment.

Chemical Identity and Physical Properties
Ethyl 2-(4-iodoanilino)acetate is an aromatic iodo-compound and an ethyl ester derivative of

N-phenylglycine. Its core structure consists of a 4-iodoaniline moiety linked through the

nitrogen atom to an ethyl acetate group.

Table 1: Identifiers and Basic Properties
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Property Value

Systematic Name N-(4-Iodophenyl)glycine ethyl ester

Common Name Ethyl 2-(4-iodoanilino)acetate

CAS Number 14108-76-0

Molecular Formula C₁₀H₁₂INO₂

Molecular Weight 305.11 g/mol

Physical Description Off-white to light yellow powder

Table 2: Experimental and Predicted Physical Properties

Property Value Source/Note

Melting Point Data not available

Boiling Point Data not available

Solubility Data not available

Expected to be soluble in

organic solvents like ethanol,

methanol, DMSO, and DMF.

pKa Data not available

Spectroscopic Data
Experimental spectroscopic data for Ethyl 2-(4-iodoanilino)acetate is not readily available in

public databases. The following are predicted spectral characteristics based on the analysis of

its structural analogues.

2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a

triplet and a quartet), the methylene protons of the acetate group (a singlet or doublet

depending on coupling with the N-H proton), the aromatic protons, and the N-H proton. The
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aromatic region would likely display a doublet of doublets pattern characteristic of a 1,4-

disubstituted benzene ring.

2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would be expected to show signals for the carbonyl carbon of the

ester, the carbons of the ethyl group, the methylene carbon of the acetate group, and the four

distinct carbons of the iodophenyl ring. The carbon atom attached to the iodine would exhibit a

characteristic upfield shift.

2.3. Mass Spectrometry (Predicted)

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 305. The

isotopic pattern of the molecular ion would be characteristic for a compound containing one

iodine atom. Common fragmentation patterns would likely involve the loss of the ethoxy group

(-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), and potentially cleavage of the C-N bond.

Synthesis Protocol
A detailed experimental protocol for the synthesis of Ethyl 2-(4-iodoanilino)acetate is not

explicitly published. However, a general and widely used method for the synthesis of N-aryl

glycine esters is the N-alkylation of an aniline with an α-haloacetate.

General Experimental Protocol: N-alkylation of 4-iodoaniline

This protocol is based on analogous syntheses and may require optimization.

Reaction Scheme:

Materials:

4-iodoaniline

Ethyl chloroacetate or ethyl bromoacetate

A weak base (e.g., sodium bicarbonate, potassium carbonate)

Anhydrous solvent (e.g., acetone, acetonitrile, or ethanol)
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Standard laboratory glassware and purification equipment

Procedure:

To a solution of 4-iodoaniline (1 equivalent) in the chosen anhydrous solvent, add the weak

base (1.5-2 equivalents).

Stir the mixture at room temperature.

Slowly add ethyl chloroacetate or ethyl bromoacetate (1.1 equivalents) to the reaction

mixture.

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer

chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

Filter off the inorganic salts and wash the filter cake with the solvent.

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

Purify the crude product by column chromatography on silica gel or by recrystallization from

a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Workflow Diagram for Synthesis and Purification
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Caption: General workflow for the synthesis and purification of Ethyl 2-(4-iodoanilino)acetate.
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Potential Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity of Ethyl 2-(4-iodoanilino)acetate is not

available in the current literature. However, the broader class of phenylglycine derivatives has

been investigated for a range of biological activities. These studies suggest potential areas of

interest for future research on this specific compound. Phenylglycine derivatives have been

explored for their roles as anti-inflammatory agents, pesticides, and modulators of receptors

such as PPARγ.[1][2][3]

Given the structural similarity to other pharmacologically active molecules, a hypothetical

mechanism of action could involve the inhibition of specific enzymes or modulation of receptor

activity. For instance, many small molecule inhibitors target kinase signaling pathways, which

are crucial in cell proliferation and inflammation.

Hypothetical Signaling Pathway: Kinase Inhibition

The following diagram illustrates a generalized kinase signaling pathway that could be a

hypothetical target for a molecule like Ethyl 2-(4-iodoanilino)acetate, leading to an anti-

inflammatory or anti-proliferative response. This is a conceptual model and has not been

experimentally validated for this specific compound.
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Caption: A hypothetical kinase signaling pathway potentially targeted by Ethyl 2-(4-
iodoanilino)acetate.

Conclusion
Ethyl 2-(4-iodoanilino)acetate is a compound with limited characterization in the public

domain. This guide has consolidated the available information and provided predictive insights

based on analogous structures. The general synthesis protocol outlined provides a starting

point for its preparation. Further experimental investigation is required to fully elucidate its

physical, chemical, and biological properties. The potential for this class of compounds in drug

discovery warrants further exploration of its bioactivity and mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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